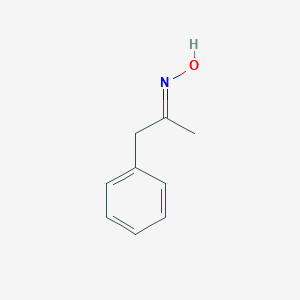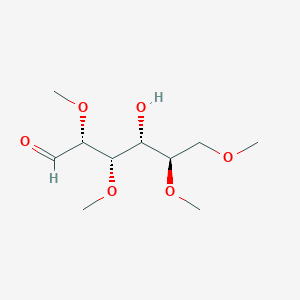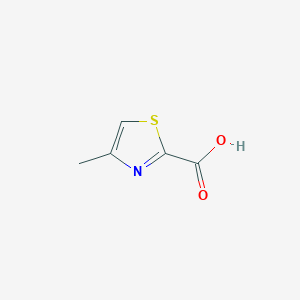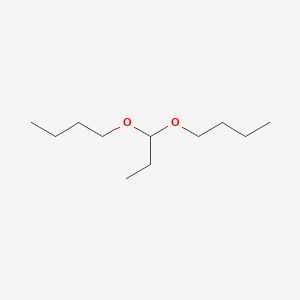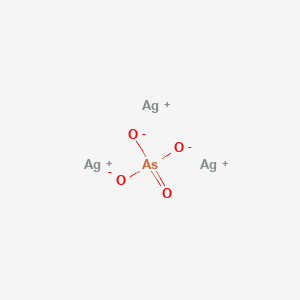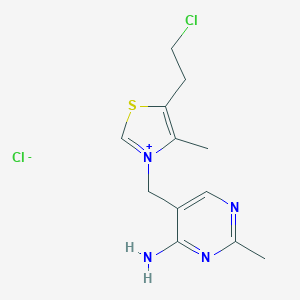
Beclotiamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticoccidial Activity in Veterinary Medicine
Beclotiamine has been studied for its anticoccidial activity against Eimeria tenella , a parasite that causes coccidiosis in poultry . The compound’s mode of action suggests that it impedes the parasite’s lifecycle by inhibiting thiamine absorption, which is crucial for the parasite’s metabolism. This application is significant in the poultry industry to maintain the health of chickens and reduce losses due to coccidiosis.
Proteomics Research
In the field of proteomics , beclotiamine hydrochloride is utilized as a biochemical tool . Its role in research includes the study of protein expressions and interactions, which can lead to a better understanding of cellular processes and the development of new therapeutic strategies.
Biochemistry and Metabolic Pathways
In biochemistry , beclotiamine is used to explore metabolic pathways involving thiamine-dependent enzymes . By inhibiting these enzymes, researchers can study alternative metabolic routes and the adaptability of biological systems.
Mecanismo De Acción
Target of Action
Beclotiamine, a thiamine antagonist , primarily targets the parasitic protozoan Eimeria tenella . This organism is responsible for coccidiosis, a disease that affects the intestinal tract of animals .
Mode of Action
Beclotiamine interacts with Eimeria tenella by inhibiting its growth and development . It is suggested that the drug reaches parasitized cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport .
Biochemical Pathways
It is known that beclotiamine interferes with the life cycle ofEimeria tenella, particularly the production of oocysts, which are the infective form of the parasite . This interference disrupts the parasite’s ability to proliferate and cause disease.
Pharmacokinetics
It has been observed that in chickens given beclotiamine in the feed over a period of 7 days, duodenal drug concentrations of approximately 58 ppm were achieved and maintained, while concentrations in the caeca were lower, but gradually increased to 12 ppm . Caecal levels were slow to fall following drug withdrawal, whereas duodenal levels showed an immediate decrease .
Result of Action
The primary result of beclotiamine’s action is its anticoccidial activity against Eimeria tenella . By inhibiting the growth and development of this parasite, beclotiamine helps to control coccidiosis, a disease that can cause significant morbidity and mortality in affected animals .
Action Environment
The environment can influence the action, efficacy, and stability of beclotiamine. For instance, the concentration of the drug in the feed and the duration of exposure can impact its effectiveness . Additionally, the drug’s movement through the intestinal lumen suggests that the gastrointestinal environment may also play a role in its action .
Propiedades
IUPAC Name |
5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQAFGUCPPRIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20166-17-0 (Parent) | |
| Record name | Beclotiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40928719 | |
| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beclotiamine | |
CAS RN |
13471-78-8 | |
| Record name | Beclotiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BECLOTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858M12945S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







